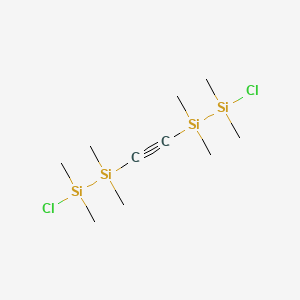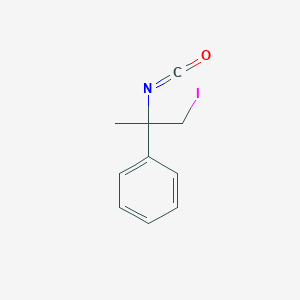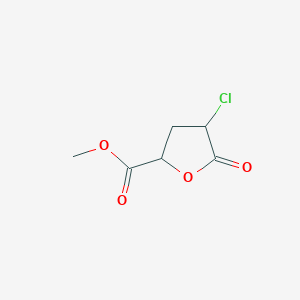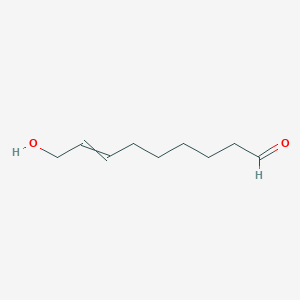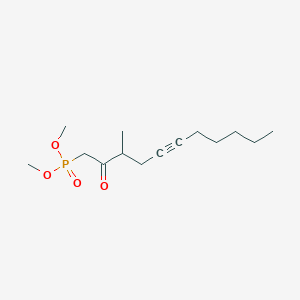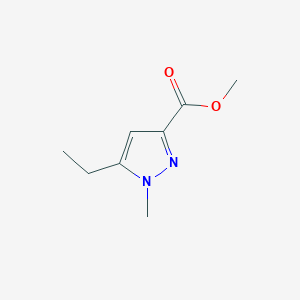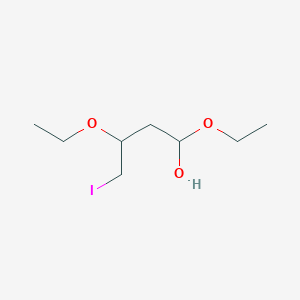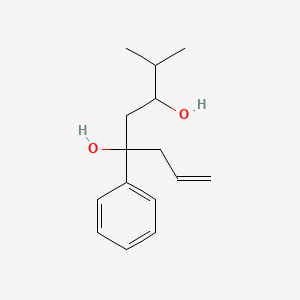
2-Methyl-5-phenyloct-7-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyloct-7-ene-3,5-diol is an organic compound characterized by the presence of a hydroxyl group (-OH) on the third and fifth carbon atoms of its octene chain. The compound also features a methyl group (-CH3) on the second carbon and a phenyl group (-C6H5) on the fifth carbon. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenyloct-7-ene-3,5-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond in the octene chain. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the dihydroxylation reaction can be carried out using potassium permanganate (KMnO4) as an oxidizing agent. This method is advantageous due to the availability and low cost of potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyloct-7-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under anhydrous conditions to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-5-phenyloct-7-ene-3,5-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyloct-7-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used as antifreeze and in the production of polyesters.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Employed in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
2-Methyl-5-phenyloct-7-ene-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a phenyl group and a double bond in the octene chain differentiates it from simpler diols, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
89358-20-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-methyl-5-phenyloct-7-ene-3,5-diol |
InChI |
InChI=1S/C15H22O2/c1-4-10-15(17,11-14(16)12(2)3)13-8-6-5-7-9-13/h4-9,12,14,16-17H,1,10-11H2,2-3H3 |
InChI Key |
POFUGIJCTZBZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(CC=C)(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


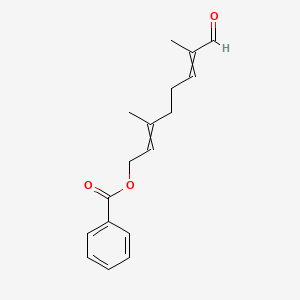
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
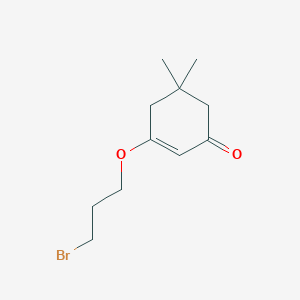
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
